(6R,7S)-Cefoperazone (6R,7S)-Cefoperazone (6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a peptide.
Brand Name: Vulcanchem
CAS No.: 1315481-36-7
VCID: VC21341300
InChI: InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16+,22-/m1/s1
SMILES: CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
Molecular Formula: C20H20N6O7S4
Molecular Weight: 645.7 g/mol

(6R,7S)-Cefoperazone

CAS No.: 1315481-36-7

Cat. No.: VC21341300

Molecular Formula: C20H20N6O7S4

Molecular Weight: 645.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(6R,7S)-Cefoperazone - 1315481-36-7

CAS No. 1315481-36-7
Molecular Formula C20H20N6O7S4
Molecular Weight 645.7 g/mol
IUPAC Name (6R,7S)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16+,22-/m1/s1
Standard InChI Key GCFBRXLSHGKWDP-ZMPRRUGASA-N
Isomeric SMILES CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
SMILES CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
Canonical SMILES CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
Appearance Off-White to Pale Beige Solid

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Analytical Methods for Identification and Quantification

Analytical Parameters and Validation

Robust analytical methods for (6R,7S)-Cefoperazone must meet specific performance criteria to ensure reliability and reproducibility. System suitability parameters typically include:

ParameterAcceptance CriteriaObserved Range
Retention Time5.0 ± 0.1 min2.9-7.2 ± 0.1 min
RSD%< 2.0%0.17-0.98%
USP Tailing< 2.00.93-1.20
Theoretical Plates≥ 20004864-6078

Table 1: System Suitability Parameters for HPLC Analysis of Cefoperazone-Related Compounds

For quantitative analysis, linearity parameters must be established across a relevant concentration range. Methods developed for similar cephalosporin compounds demonstrate excellent linearity across working concentration ranges of 50-150%:

Working Concentration (%)Average Peak AreaStatistical ParameterValue
50%1884.40.9993
70%2728.0Slope37.365
100%3819.5Intercept59.902
120%4511.1Standard Error45.726
150%5665.5

Table 2: Linearity Parameters for HPLC Analysis of Cefoperazone-Related Compounds

The limit of detection (LOD) and limit of quantitation (LOQ) represent critical parameters for any analytical method. For cefoperazone-related compounds, these are typically calculated using the following equations:

LOD = 3.3 × σ/S
LOQ = 10 × σ/S

Where σ is the standard error of the X & Y arrays and S represents the slope of the linearity calibration curve .

Toxicological Profile and Structure-Activity Relationships

Structure-Toxicity Correlations

Investigations into the structure-toxicity relationship of cefoperazone and its impurities have revealed important insights regarding (6R,7S)-Cefoperazone. Research indicates that both the C-7 and C-3 substituents of cefoperazone represent toxic functional groups capable of affecting gene expression in biological systems . The stereochemical configuration at C-7 plays a particularly significant role in determining the compound's toxicological profile.

The following table compares key properties of (6R,7S)-Cefoperazone with its parent compound:

Property(6R,7S)-CefoperazoneCefoperazone
Stereochemical Configuration(6R,7S)(6R,7R)
Molecular Formula (non-salt)C25H27N9O8S2C25H27N9O8S2
Molecular Weight (non-salt)645.7 g/mol645.7 g/mol
Molecular Formula (sodium salt)C25H26N9O8S2·NaC25H26N9O8S2·Na
Molecular Weight (sodium salt)667.6 g/mol667.6 g/mol
ClassificationImpurity/EpimerThird-generation cephalosporin antibiotic
Differentially Expressed Genes368254

Table 3: Comparative Properties of (6R,7S)-Cefoperazone and Cefoperazone

Biological Effects in Model Organisms

Zebrafish embryos have served as effective model systems for evaluating the toxicological effects of (6R,7S)-Cefoperazone. Studies demonstrate that exposure to this compound can induce adverse effects in zebrafish embryos, affecting various developmental processes and resulting in observable abnormal phenotypes .

Transcriptome analysis has identified 368 differentially expressed genes (DEGs) in zebrafish embryos exposed to (6R,7S)-Cefoperazone, compared to 254 genes affected by cefoperazone and 1153 genes affected by 1-methyl-1H-tetrazole-5-thiol (MTT), the C-3 substituent of cefoperazone . This pattern of gene expression alterations indicates that the stereochemical configuration at the C-7 position significantly influences the compound's impact on biological systems.

Developmental Impact and Tissue Distribution

Gene ontology analysis reveals that (6R,7S)-Cefoperazone affects various processes related to development, growth, and tissue morphology. Integration of co-differentially expressed genes with protein-protein interaction networks has identified developmental processes regulated by this compound, including vasodilation, eye and brain development, melanogenesis, and heart looping .

Raman mapping of individual organ regions in zebrafish embryos demonstrates that (6R,7S)-Cefoperazone exhibits abnormal distribution patterns in tissues, correlating with observed changes in gene expression and morphological features . This advanced spectroscopic approach provides valuable spatial information about the compound's tissue distribution and associated biochemical alterations.

Applications in Pharmaceutical Research

Reference Standard for Quality Control

Current Research Developments

Advanced Analytical Approaches

Recent developments in analytical methodology have focused on creating rapid, sensitive, and cost-effective approaches for detecting and quantifying cefoperazone-related compounds. These methods demonstrate high linearity (R² = 0.9993) across working concentration ranges, with excellent system suitability parameters including low relative standard deviation (RSD < 1.0%) and appropriate theoretical plate numbers (>4800) .

Integrative Multiomics Approaches

Contemporary research on (6R,7S)-Cefoperazone employs integrative approaches combining transcriptomics, protein-protein interaction networks, and Raman spectroscopy to comprehensively characterize the compound's properties and effects . This multidisciplinary strategy provides a holistic understanding of how stereochemical configuration influences biological activity at molecular, cellular, and tissue levels.

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